5-Methyl-1,3-benzenediacetonitrile

Vue d'ensemble

Description

5-Methyl-1,3-benzenediacetonitrile is an intermediate of Anastrozole . Anastrozole is an aromatase inhibitor and is used as an antineoplastic .

Molecular Structure Analysis

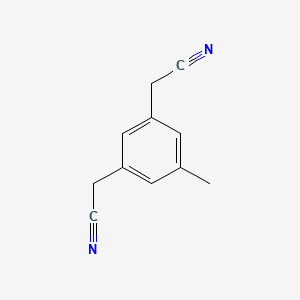

The molecular formula of 5-Methyl-1,3-benzenediacetonitrile is C11H10N2 . It has an average mass of 170.210 Da and a monoisotopic mass of 170.084396 Da .Physical And Chemical Properties Analysis

5-Methyl-1,3-benzenediacetonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 342.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.6±3.0 kJ/mol, a flash point of 164.5±19.0 °C, and an index of refraction of 1.545 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Chemistry

Application Summary

5-Methyl-1,3-benzenediacetonitrile is utilized in organic synthesis, particularly in the construction of complex molecules due to its cyano groups which can act as versatile functional groups for further reactions .

Methods of Application

It is often used in cross-coupling reactions, where the cyano groups can be transformed into carboxylic acids, amides, or amines. The reactions typically involve the use of catalysts like palladium or nickel and may require specific conditions such as inert atmospheres or dry solvents.

.

Pharmacology

Application Summary

In pharmacology, 5-Methyl-1,3-benzenediacetonitrile serves as an intermediate in the synthesis of aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers .

Methods of Application

The compound is used in multi-step synthetic procedures that involve the careful control of reaction conditions to ensure the formation of the desired pharmaceutical agent without unwanted byproducts.

Results

The use of this compound has led to the development of effective aromatase inhibitors, contributing to the advancement of cancer therapeutics .

Materials Science

Application Summary

This chemical is explored for its potential in creating new materials, such as polymers or small molecule organic semiconductors, due to its rigid structure and electronic properties .

Methods of Application

It is polymerized or incorporated into materials through various chemical reactions, often requiring precise temperature control and the use of catalysts to achieve the desired material properties.

Results

Research has shown that materials incorporating 5-Methyl-1,3-benzenediacetonitrile exhibit promising electronic and structural characteristics for potential use in electronic devices .

Environmental Science

Application Summary

Its potential for environmental remediation is being studied, particularly in the adsorption and breakdown of pollutants due to its reactive cyano groups .

Methods of Application

The compound is used in experimental setups that simulate environmental conditions to test its efficacy in capturing or degrading pollutants.

Results

Preliminary studies suggest that materials derived from 5-Methyl-1,3-benzenediacetonitrile could be effective in removing certain environmental contaminants .

Analytical Methods

Application Summary

In analytical chemistry, it is used as a standard or reference compound due to its well-defined properties and stability under various conditions .

Methods of Application

It is employed in calibration procedures for instruments like GC-MS, where its known properties provide a baseline for comparison with unknown samples.

Results

The use of 5-Methyl-1,3-benzenediacetonitrile has improved the accuracy and reliability of analytical methods, allowing for more precise measurements .

Biology

Application Summary

Though not directly used in biological systems, its derivatives are investigated for their biological activity, including potential antibacterial and antifungal properties .

Methods of Application

Derivatives of 5-Methyl-1,3-benzenediacetonitrile are synthesized and then tested in vitro against various bacterial and fungal strains to assess their efficacy.

Results

Some derivatives have shown promising results in preliminary biological screenings, indicating potential for further pharmaceutical development .

This analysis provides a snapshot of the diverse applications of 5-Methyl-1,3-benzenediacetonitrile across various scientific disciplines, highlighting its versatility and potential for contributing to advancements in each field.

Nanotechnology

Application Summary

The compound is investigated for its role in the synthesis of nanomaterials, which could be used in various high-tech applications due to its ability to form precise molecular structures.

Methods of Application

It is used in the controlled assembly of nanoscale materials, often requiring the use of specialized equipment to monitor the reaction conditions and ensure the formation of nanomaterials with desired properties.

Results

Studies have indicated that nanomaterials synthesized using 5-Methyl-1,3-benzenediacetonitrile show enhanced electrical conductivity and stability, making them suitable for use in nanoelectronics .

Agricultural Chemistry

Application Summary

This chemical serves as a precursor in the synthesis of compounds that could potentially be used as novel agrochemicals, such as pesticides or fertilizers.

Methods of Application

It undergoes chemical reactions to produce derivatives that are then tested for their efficacy in promoting plant growth or protecting crops from pests and diseases.

Results

Preliminary results have shown that some derivatives exhibit promising activity as growth enhancers or pest repellents, though further testing is required to confirm their safety and effectiveness .

Food Science

Application Summary

In food science, derivatives of 5-Methyl-1,3-benzenediacetonitrile are explored for their potential as preservatives or flavoring agents due to their stability and potential for modification.

Methods of Application

The compound is modified through chemical reactions to alter its properties, making it suitable for use in food products without affecting taste or safety.

Results

Initial tests have suggested that certain derivatives can effectively extend the shelf life of food products without compromising quality .

Cosmetic Chemistry

Application Summary

The compound’s derivatives are being researched for use in cosmetic products, particularly for their potential antioxidant and stabilizing properties.

Methods of Application

Derivatives are synthesized and incorporated into cosmetic formulations, followed by rigorous testing to ensure safety and efficacy for skin application.

Results

Some derivatives have shown to improve the longevity and performance of cosmetic products, with ongoing studies to assess their long-term effects on skin health .

Energy Storage

Application Summary

Research is being conducted on the use of 5-Methyl-1,3-benzenediacetonitrile in the development of energy storage systems, such as batteries or capacitors.

Methods of Application

The compound is used in the synthesis of materials that can store and release energy efficiently, often involving electrochemical processes.

Results

Emerging data indicates that energy storage devices containing this compound demonstrate improved charge capacity and stability over multiple cycles .

Optoelectronics

Application Summary

Its role in optoelectronics is being studied, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Methods of Application

5-Methyl-1,3-benzenediacetonitrile is used to create organic semiconductor layers with specific light absorption or emission characteristics.

Results

The incorporation of this compound in optoelectronic devices has resulted in enhanced performance, including higher luminosity and better energy conversion efficiency .

Safety And Hazards

Propriétés

IUPAC Name |

2-[3-(cyanomethyl)-5-methylphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-6-10(2-4-12)8-11(7-9)3-5-13/h6-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCXEUYJQHPEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923444 | |

| Record name | 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,3-benzenediacetonitrile | |

CAS RN |

120511-74-2 | |

| Record name | (3-Cyanomethyl-5-methylphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1,3-BENZENEDIACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SN5NM7V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

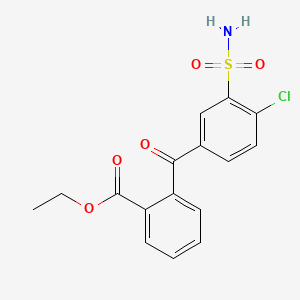

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)